molecular formula C19H15ClFN3O2 B4517558 2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(3-fluorobenzyl)acetamide

2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(3-fluorobenzyl)acetamide

Cat. No.: B4517558
M. Wt: 371.8 g/mol
InChI Key: QEVYBJDJTRXMJK-UHFFFAOYSA-N
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Description

2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(3-fluorobenzyl)acetamide is a synthetic organic compound that belongs to the pyridazine family This compound is characterized by the presence of a pyridazinone core, substituted with a 4-chlorophenyl group and a 3-fluorobenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(3-fluorobenzyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Pyridazinone Core: This step involves the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions to form the pyridazinone ring.

    Substitution Reactions:

    N-Alkylation: The final step involves the N-alkylation of the pyridazinone core with 3-fluorobenzyl halides under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(3-fluorobenzyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride to yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the halogenated aromatic rings, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium hydride, potassium carbonate, various halogenated reagents.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs with different functional groups.

Scientific Research Applications

2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(3-fluorobenzyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(3-fluorobenzyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in disease pathways, leading to therapeutic effects. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to fully understand its mechanism.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)propanoic acid
  • 3-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)propanenitrile

Uniqueness

2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(3-fluorobenzyl)acetamide is unique due to the presence of both 4-chlorophenyl and 3-fluorobenzyl groups, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in designing compounds with improved efficacy and selectivity for specific applications.

Properties

IUPAC Name

2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]-N-[(3-fluorophenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClFN3O2/c20-15-6-4-14(5-7-15)17-8-9-19(26)24(23-17)12-18(25)22-11-13-2-1-3-16(21)10-13/h1-10H,11-12H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEVYBJDJTRXMJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CNC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(3-fluorobenzyl)acetamide
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2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(3-fluorobenzyl)acetamide
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2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(3-fluorobenzyl)acetamide
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2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(3-fluorobenzyl)acetamide
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2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(3-fluorobenzyl)acetamide

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